Doconazole
Description
Properties
Molecular Formula |
C26H22Cl2N2O3 |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-[[(2R)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23?,26-/m0/s1 |
InChI Key |
GNZHVEIGGFMLSP-NASUQTAISA-N |
Isomeric SMILES |
C1C(O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Reduction
Docosanol (n-Docosanol) is synthesized via a two-step process involving cis-13-docosenoic acid (Erucic acid) as the starting material.
Step 1: Hydrogenation to Docosanoic Acid
-
Substrate : cis-13-Docosenoic acid (V)
-
Catalyst : Palladium-on-carbon (Pd/C) under hydrogen gas (6–8 kg/cm²)
Step 2: Borohydride-Mediated Reduction
Table 1: Key Reagents and Conditions for Docosanol Synthesis
| Step | Substrate | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Hydrogenation | cis-13-Docosenoic acid | Pd/C, H₂ | THF | 20–30°C | 90 | >98 |
| Reduction | Docosanoic acid | NaBH₄/I₂ | THF | 0–5°C | 85 | >98 |
Industrial Advantages
The process avoids costly reagents like lithium aluminum hydride (LiAlH₄) and uses commercially available starting materials.
Preparation Methods of Fluconazole
Fluconazole, a triazole antifungal, is synthesized via a multi-step route involving ketal formation , substitution , and Grignard reagent addition .
Ketal Formation and Substitution
Hydrolysis and Grignard Coupling
Table 2: Fluconazole Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| Ketal Formation | Acid-catalyzed cyclization | 1,3-Dibromoacetone, ethanediol, p-TsOH | 75–85 |
| Substitution | Nucleophilic substitution | 1H-1,2,4-Triazole, H₂SO₄ | 80 |
| Grignard Addition | Organometallic coupling | Mg, 3,5-Difluorobromobenzene, THF | 79–86 |
Challenges and Innovations in Antifungal Synthesis
Solubility and Formulation
Green Chemistry Approaches
-
Catalytic Reduction : Pd/C and NaBH₄/I₂ systems minimize waste and energy use.
-
Grignard Reagents : Used in fluconazole synthesis to avoid harsh conditions.
Comparative Analysis of Antifungal and Antiviral Agents
| Compound | Class | Target Pathogen | Key Steps in Synthesis | Industrial Viability |
|---|---|---|---|---|
| Docosanol | Long-chain alcohol | Herpes simplex virus | Hydrogenation → Borohydride reduction | High (cost-effective) |
| Fluconazole | Triazole | Fungal pathogens | Ketal formation → Grignard coupling | Moderate (multi-step) |
Chemical Reactions Analysis
Types of Reactions: Doconazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the imidazole ring or the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Medical Applications
1.1 Treatment of Herpes Simplex Labialis
Docosanol is most commonly used in a topical formulation (10% cream) for the treatment of recurrent herpes simplex labialis (cold sores). Clinical studies have demonstrated its efficacy:
- Study Findings : In a randomized controlled trial involving 370 patients treated with docosanol, the median time to healing was 4.1 days, which was significantly shorter than the placebo group (P = 0.008) . The docosanol group also reported reduced pain and symptom duration compared to placebo .
Table 1: Clinical Efficacy of Docosanol in Herpes Treatment
| Parameter | Docosanol Group (n=370) | Placebo Group (n=367) | P-value |
|---|---|---|---|
| Median Time to Healing | 4.1 days | 4.9 days | 0.008 |
| Cessation of Pain | Reduced | Higher | 0.002 |
| Complete Healing | Faster | Slower | 0.023 |
| Aborted Episodes | 40% | 34% | 0.109 |
1.2 Mechanism of Action
Docosanol's mechanism involves inhibiting the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication . This unique action reduces the likelihood of drug resistance compared to traditional antiviral agents.
Veterinary Applications
2.1 Newcastle Disease in Poultry
Recent studies have explored docosanol's potential in veterinary medicine, particularly for treating Newcastle disease virus (NDV) in chickens:
- Study Findings : In an experimental study, treatment with docosanol significantly increased survival rates in NDV-infected chickens by reducing virus load across various tissues . The survival rate improved from initial infection rates, demonstrating docosanol's potential as a therapeutic agent in veterinary virology.
Table 2: Effects of Docosanol on Newcastle Disease Virus in Chickens
| Dosage (mg/kg) | Survival Rate (%) Day 6 Post-Treatment | Virus Load Reduction (%) |
|---|---|---|
| High (60 mg/kg) | 53.33 | Digestive: 33.9 |
| Medium (40 mg/kg) | 46.67 | Respiratory: 63 |
| Low (20 mg/kg) | 33.33 | Nervous: 51.1 |
Antiviral Research Applications
Docosanol's broad-spectrum antiviral activity has been documented against various lipid-enveloped viruses beyond herpes simplex virus:
- In Vitro Studies : Research indicates that docosanol exhibits antiviral activity against viruses such as influenza A and HIV-1 by inhibiting their entry into host cells . This positions docosanol as a valuable compound for exploring new antiviral therapies.
Table 3: Antiviral Activity of Docosanol Against Various Viruses
| Virus Type | ID50 (mM) | Cell Type Used |
|---|---|---|
| HSV-1 | 6-9 | Vero |
| HSV-2 | 6-9 | Human fetal foreskin |
| Influenza A | Not specified | Not specified |
| HIV-1 | Not specified | Not specified |
Mechanism of Action
Doconazole exerts its effects by interfering with and stabilizing the host cell’s surface phospholipids. This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby inhibiting the entry and subsequent replication of the virus . The molecular targets include the viral envelope and host cell membrane components.
Comparison with Similar Compounds
Critical Analysis of Evidence
- Structural Diversity : this compound’s biphenyl ether backbone distinguishes it from other azoles, offering unique pharmacokinetic advantages in topical absorption .
- Clinical Gaps: Limited comparative clinical trials between this compound and newer triazoles (e.g., Fluconazole) are noted; existing data rely on in vitro and regulatory summaries .
- Safety : this compound’s localized adverse effects contrast with systemic risks seen in orally administered azoles (e.g., Ketoconazole) .
Q & A
Basic Research Questions
Q. How to design a pharmacokinetic (PK) study for Doconazole in pediatric populations?
- Methodology : Use population PK modeling to account for developmental changes in drug metabolism. Collect plasma samples at multiple time points post-administration and analyze using high-performance liquid chromatography (HPLC) or mass spectrometry. Adjust for covariates like age, weight, and organ function (e.g., hepatic/renal impairment) .
- Data Presentation : Create tables comparing clearance rates and volume of distribution across age groups. Reference guidelines (e.g., ESCMID) for dose adjustments .
Q. What in vitro assays are suitable for evaluating this compound’s antifungal mechanisms?
- Methodology :
- Perform Candida susceptibility testing using CLSI M27-A3 broth microdilution.
- Measure ergosterol biosynthesis inhibition via GC-MS to quantify sterol content in treated vs. untreated fungal cells .
Q. How to formulate a hypothesis-driven research question on this compound’s pharmacodynamics (PD)?
- Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model. Example:
- Population: Immunocompromised patients with invasive fungal infections.
- Intervention: this compound at varying doses.
- Comparison: Standard-of-care antifungals (e.g., voriconazole).
- Outcome: Mycological cure rate and safety profile .
Q. What ethical considerations are critical for clinical trials involving this compound?
- Protocol : Include informed consent for vulnerable populations (e.g., neonates), adverse event monitoring, and data anonymization. Reference IRB guidelines for risk-benefit assessments .
Advanced Research Questions
Q. How to resolve contradictions between in vitro efficacy and clinical trial outcomes for this compound?
- Analysis :
- Conduct translational studies using animal models (e.g., murine candidiasis) to bridge in vitro and in vivo data.
- Perform meta-analyses of trial data to identify confounding variables (e.g., drug interactions, bioavailability) .
Q. What computational strategies optimize this compound’s structure-activity relationship (SAR)?
- Methods :
- Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51.
- Synthesize analogs with modified triazole side chains and test for resistance mitigation .
Q. How to investigate this compound’s resistance mechanisms in non-albicans Candida species?
- Experimental Design :
- Induce resistance via serial passage in sub-inhibitory concentrations.
- Sequence resistant strains to identify mutations in ERG11 or efflux pump genes (e.g., CDR1, MDR1) .
Q. What statistical approaches are robust for analyzing this compound’s combination therapy synergism?
- Analysis :
- Use the fractional inhibitory concentration index (FICI) to classify interactions (synergistic, additive, antagonistic).
- Apply response surface methodology (RSM) to model dose-response curves for drug pairs (e.g., this compound + amphotericin B) .
- Reporting : Include isobolograms and 3D contour plots in supplementary materials .
Methodological Guidelines
-
Data Tables : Follow journal-specific formatting (e.g., Roman numerals, footnotes) and ensure self-explanatory titles (e.g., "Table II: this compound PK Parameters in Neonates vs. Adolescents") .
-
Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Google Scholar and avoid non-academic sources (e.g., ) .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Contradiction Management : Use iterative qualitative coding (e.g., NVivo) to categorize conflicting findings and propose mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

